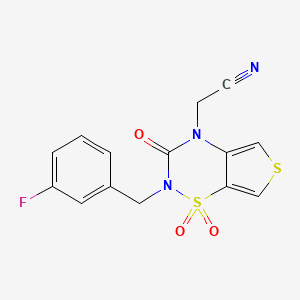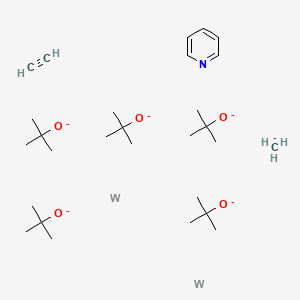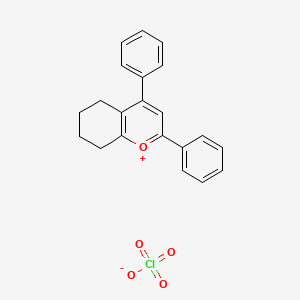
1-(Octadecylthio)-3-(2-(octadecylthio)ethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Octadecylthio)-3-(2-(octadecylthio)ethyl)cyclohexane is an organic compound characterized by the presence of long alkyl chains attached to a cyclohexane ring through thioether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octadecylthio)-3-(2-(octadecylthio)ethyl)cyclohexane typically involves the following steps:
Preparation of Octadecylthiol: Octadecylthiol can be synthesized by the reduction of octadecyl disulfide using reducing agents such as lithium aluminum hydride.
Formation of Cyclohexane Derivative: The cyclohexane derivative can be prepared by the reaction of cyclohexanone with ethyl bromide in the presence of a base such as sodium hydride to form 3-(2-bromoethyl)cyclohexanone.
Thioether Formation: The final step involves the reaction of 3-(2-bromoethyl)cyclohexanone with octadecylthiol in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Octadecylthio)-3-(2-(octadecylthio)ethyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The alkyl chains can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrocarbons.
Substitution: Alkyl-substituted derivatives.
Scientific Research Applications
1-(Octadecylthio)-3-(2-(octadecylthio)ethyl)cyclohexane has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of surfactants and lubricants.
Chemistry: Employed in the study of thioether chemistry and as a model compound for understanding the behavior of long alkyl chains.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of 1-(Octadecylthio)-3-(2-(octadecylthio)ethyl)cyclohexane involves its interaction with molecular targets through its thioether linkages and long alkyl chains. These interactions can affect the compound’s solubility, reactivity, and ability to form micelles or other aggregates in solution. The pathways involved may include hydrophobic interactions and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
1-(Octadecylthio)cyclohexane: Similar structure but with only one thioether linkage.
1,3-Bis(octadecylthio)cyclohexane: Similar structure but with thioether linkages at different positions on the cyclohexane ring.
Octadecylthiol: Contains only the thioether group without the cyclohexane ring.
Uniqueness
1-(Octadecylthio)-3-(2-(octadecylthio)ethyl)cyclohexane is unique due to the presence of two long alkyl chains attached to a cyclohexane ring through thioether linkages. This structure imparts distinct physical and chemical properties, making it suitable for specific applications in materials science and industry.
Properties
CAS No. |
31098-14-3 |
|---|---|
Molecular Formula |
C44H88S2 |
Molecular Weight |
681.3 g/mol |
IUPAC Name |
1-octadecylsulfanyl-3-(2-octadecylsulfanylethyl)cyclohexane |
InChI |
InChI=1S/C44H88S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-45-41-38-43-36-35-37-44(42-43)46-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43-44H,3-42H2,1-2H3 |
InChI Key |
JIIHLVXSBCEXML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCCC1CCCC(C1)SCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



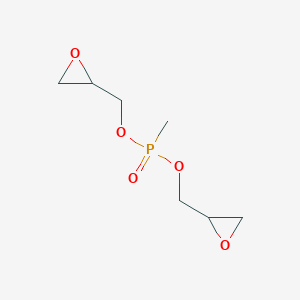

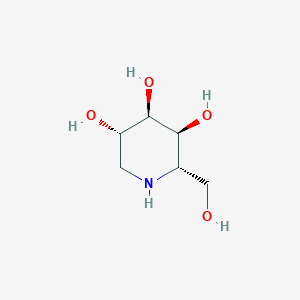


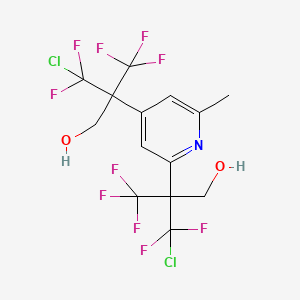
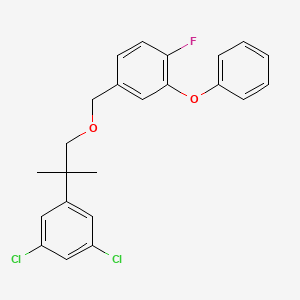
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;trihydrate](/img/structure/B12765856.png)


